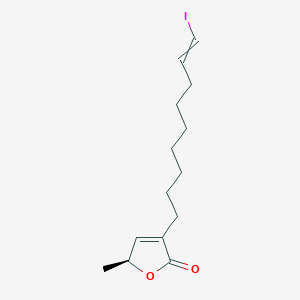
Diethyl N-(4-cyanobutyl)-L-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl N-(4-cyanobutyl)-L-aspartate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyanobutyl group attached to the nitrogen atom of L-aspartate, with diethyl ester groups on the carboxylate functionalities. Its unique structure makes it a valuable subject for studies in organic chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(4-cyanobutyl)-L-aspartate typically involves the reaction of L-aspartic acid with 4-cyanobutylamine under specific conditions. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The diethyl ester groups are introduced through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl N-(4-cyanobutyl)-L-aspartate undergoes various chemical reactions, including:
Oxidation: The cyanobutyl group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Diethyl N-(4-cyanobutyl)-L-aspartate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Diethyl N-(4-cyanobutyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanobutyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The diethyl ester groups can enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl N-(4-cyanobutyl)-L-glutamate: Similar structure but with a glutamate backbone.
Diethyl N-(4-cyanobutyl)-L-alanine: Similar structure but with an alanine backbone.
Diethyl N-(4-cyanobutyl)-L-phenylalanine: Similar structure but with a phenylalanine backbone.
Uniqueness
Diethyl N-(4-cyanobutyl)-L-aspartate is unique due to its specific combination of the cyanobutyl group and the L-aspartate backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
820960-74-5 |
|---|---|
Fórmula molecular |
C13H22N2O4 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
diethyl (2S)-2-(4-cyanobutylamino)butanedioate |
InChI |
InChI=1S/C13H22N2O4/c1-3-18-12(16)10-11(13(17)19-4-2)15-9-7-5-6-8-14/h11,15H,3-7,9-10H2,1-2H3/t11-/m0/s1 |
Clave InChI |
BBEMILWVSZGIAJ-NSHDSACASA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C(=O)OCC)NCCCCC#N |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)NCCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)
![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)


![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)








